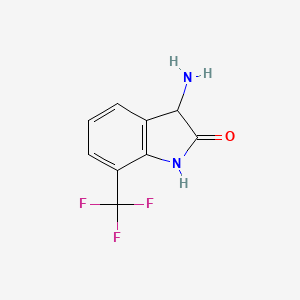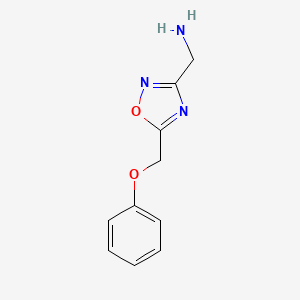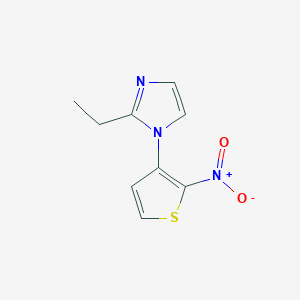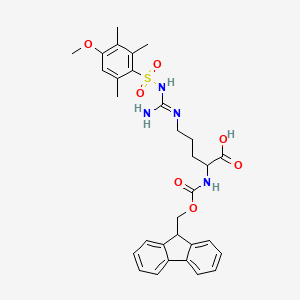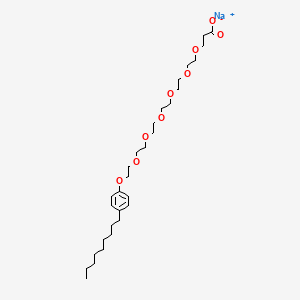
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with different molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate. This intermediate is then reacted with chloroacetic acid to introduce the carboxylic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous reaction systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt involves its interaction with molecular structures through its hydrophobic and hydrophilic regions. The nonylphenoxy group interacts with hydrophobic regions, while the hexaoxaheneicosanoic acid moiety interacts with hydrophilic regions. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and enhancing solubility.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but lack the carboxylic acid group.
Polyethylene Glycol Esters: Have similar surfactant properties but different molecular structures.
Sodium Dodecyl Sulfate: Another surfactant with a different chemical structure but similar applications.
Uniqueness
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is unique due to its specific combination of nonylphenoxy and hexaoxaheneicosanoic acid moieties, which provide distinct surfactant properties and versatility in various applications.
Propiedades
Número CAS |
70179-80-5 |
|---|---|
Fórmula molecular |
C30H51NaO9 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
sodium;3-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H52O9.Na/c1-2-3-4-5-6-7-8-9-28-10-12-29(13-11-28)39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-30(31)32;/h10-13H,2-9,14-27H2,1H3,(H,31,32);/q;+1/p-1 |
Clave InChI |
UODHMFYIVNJKSA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


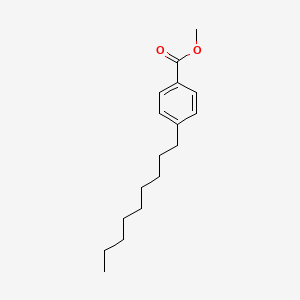
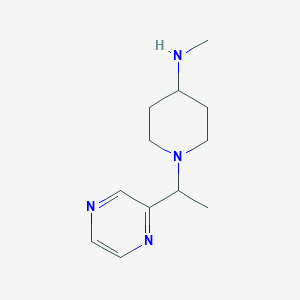
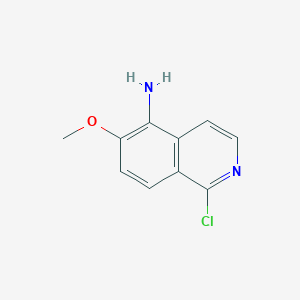
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)
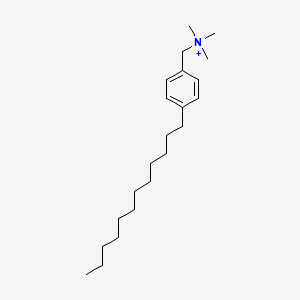

![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
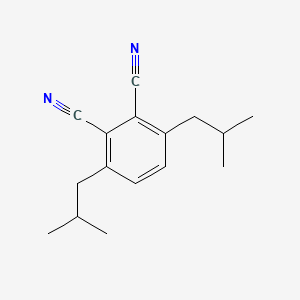
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
